molecular formula C19H26N4O2 B5418113 1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea

1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea

Cat. No.: B5418113
M. Wt: 342.4 g/mol
InChI Key: BBASZLWWRRGOOF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is a complex organic compound that features a cyclohexyl group, an ethyl group, and an oxadiazole ring

Properties

IUPAC Name

3-cyclohexyl-1-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-23(19(24)20-16-7-5-4-6-8-16)13-17-21-18(22-25-17)15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBASZLWWRRGOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methylphenyl Group: The 4-methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a strong base.

    Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with cyclohexyl isocyanate and ethylamine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-ethylbenzene: Similar in structure but lacks the oxadiazole ring.

    1-Cyclohexyl-3-ethyl-3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}urea: Similar but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

1-Cyclohexyl-3-ethyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

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